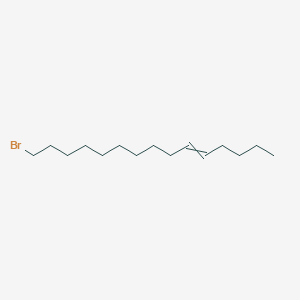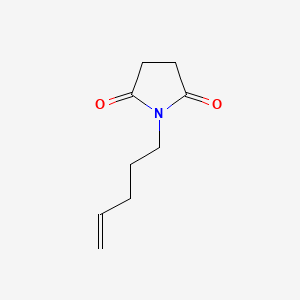
1-Pent-4-enylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pent-4-enylpyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring with a double bond at the fourth position and a dione functional group at the second and fifth positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-Pent-4-enylpyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of N-hydroxysuccinimide with an appropriate alkene under controlled conditions. This reaction typically requires a catalyst and specific pH conditions to ensure the formation of the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Pent-4-enylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-Pent-4-enylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Pent-4-enylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the binding pockets of target proteins, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
1-Pent-4-enylpyrrolidine-2,5-dione can be compared with other similar compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one. While all these compounds share the pyrrolidine ring structure, this compound is unique due to the presence of the pent-4-enyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- N-substituted pyrrolidines
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
92721-45-4 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-pent-4-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2H,1,3-7H2 |
InChI-Schlüssel |
QNIVFJNQCOPSJP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



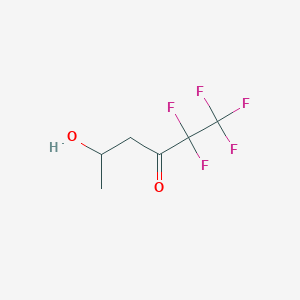
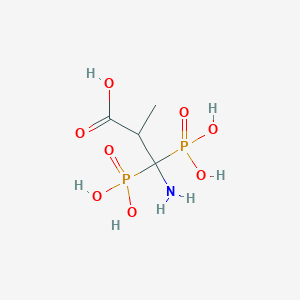
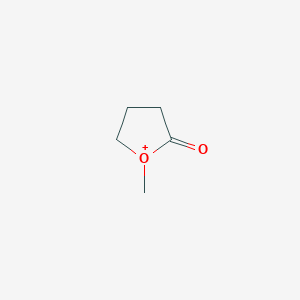
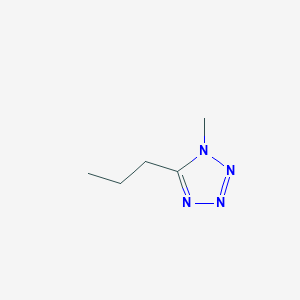
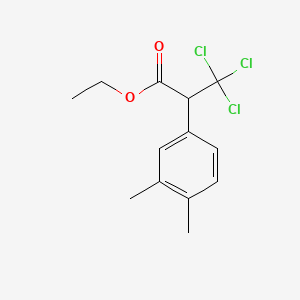
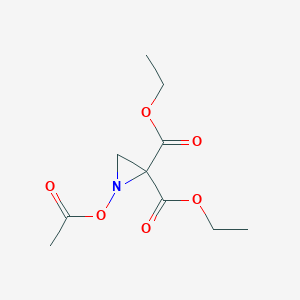
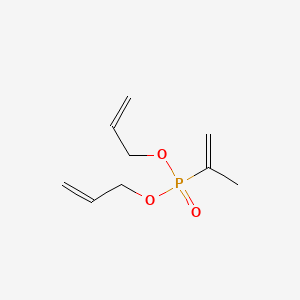

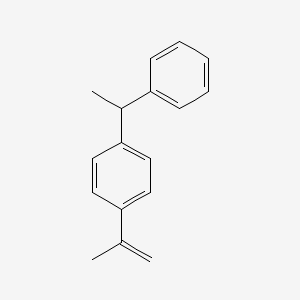
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)

